Parp1-IN-35
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H21N5O |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
6-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H21N5O/c1-2-17-10-20-21(26-22(17)28)9-16(13-25-20)14-27-7-5-18(6-8-27)19-4-3-15(11-23)12-24-19/h3-5,9-10,12-13H,2,6-8,14H2,1H3,(H,26,28) |
InChI Key |
FPYXIGIJSIVTLH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Parp1-IN-35: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-35, also identified as compound T26, is a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3] Emerging as a significant tool for cancer research, this small molecule demonstrates oral activity and the crucial ability to penetrate the blood-brain barrier, suggesting its potential therapeutic application in challenging malignancies, including brain metastases of breast cancer.[1][2][3][4] This technical guide provides a comprehensive overview of the available data on the mechanism of action of this compound, intended for professionals in the fields of oncology, pharmacology, and drug discovery.
Core Mechanism of Action: PARP1 Inhibition
This compound exerts its biological effects through the direct inhibition of the enzymatic activity of PARP1. PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical process for the repair of DNA single-strand breaks (SSBs). In the context of cancer cells, particularly those with deficiencies in other DNA repair pathways such as homologous recombination (HR), the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In HR-deficient cells, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death through a process known as synthetic lethality.
Quantitative Data
The following table summarizes the reported in vitro potency and selectivity of this compound.
| Target | IC50 (nM) | Selectivity (vs. PARP2) | Reference |
| PARP1 | 0.2 | ~610-fold | [1][2][3] |
| PARP2 | 122 | - | [2][3] |
Signaling Pathway
The primary signaling pathway influenced by this compound is the DNA damage response (DDR) pathway. By inhibiting PARP1, the inhibitor disrupts the repair of single-strand DNA breaks, which has significant downstream consequences, especially in cells with compromised homologous recombination repair.
Caption: Signaling pathway of PARP1 inhibition by this compound.
Experimental Protocols
While the primary literature detailing the specific experimental protocols for this compound is not publicly available, the following represents a generalized workflow for characterizing a novel PARP1 inhibitor, based on standard methodologies in the field.
In Vitro PARP1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (as a substrate for poly(ADP-ribosyl)ation)
-
NAD+ (biotinylated)
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detectable label (e.g., HRP)
-
This compound (or other test compounds)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
Procedure:
-
Coating: Streptavidin-coated microplates are incubated with biotinylated histone H1 to immobilize the substrate.
-
Reaction Mixture: A reaction mixture containing assay buffer, recombinant PARP1 enzyme, and varying concentrations of this compound is prepared.
-
Initiation: The enzymatic reaction is initiated by the addition of NAD+.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for the poly(ADP-ribosyl)ation of histone H1.
-
Detection: The plate is washed to remove unbound reagents. The amount of PAR polymer formed is quantified by adding an anti-PAR antibody and measuring the resulting signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Generalized workflow for an in vitro PARP1 inhibition assay.
Conclusion
This compound is a potent and highly selective inhibitor of PARP1 with promising characteristics for further investigation as a therapeutic agent, particularly in cancers with deficiencies in DNA repair mechanisms. Its ability to cross the blood-brain barrier opens avenues for its exploration in the context of central nervous system malignancies and metastases. Further publication of its detailed biological evaluation and in vivo efficacy studies are anticipated to provide a more complete understanding of its therapeutic potential.
References
In-Depth Technical Guide: Parp1-IN-35 Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement and binding affinity of Parp1-IN-35, a highly selective and potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). This document details the quantitative metrics of its interaction with PARP1, the experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
This compound, also known as compound T26, demonstrates sub-nanomolar potency against PARP1 and significant selectivity over PARP2. The inhibitory activity is summarized in the table below.
| Compound | Target | IC50 (nM) | Selectivity (fold) |
| This compound (T26) | PARP1 | 0.2 | 610-fold vs PARP2 |
| PARP2 | 122 |
Table 1: Inhibitory Potency of this compound against PARP1 and PARP2.[1][2]
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for this compound was conducted using a robust biochemical assay.
PARP1/2 Biochemical Assay Protocol
This protocol outlines the methodology used to assess the enzymatic activity of PARP1 and PARP2 in the presence of inhibitors.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-coated plates
-
Assay buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA)
-
Wash buffer (e.g., PBS with Tween-20)
-
HRP-conjugated anti-streptavidin antibody
-
TMB substrate
-
Stop solution (e.g., H2SO4)
-
Plate reader
Procedure:
-
Coating: Histone H1 is coated onto the wells of a microplate and incubated to allow for adsorption. The plate is then washed to remove unbound histone.
-
Inhibitor Addition: A serial dilution of this compound (or other test compounds) is prepared and added to the wells.
-
Enzyme Reaction: Recombinant PARP1 or PARP2 enzyme is added to the wells, followed by the addition of biotinylated NAD+ to initiate the PARylation reaction. The plate is incubated to allow for the enzymatic reaction to proceed.
-
Washing: The plate is washed to remove the enzyme, inhibitor, and unbound NAD+.
-
Detection: The biotinylated PAR chains attached to the immobilized histone are detected by adding an HRP-conjugated anti-streptavidin antibody.
-
Signal Development: After another wash step, a TMB substrate is added, and the color is allowed to develop.
-
Quenching and Reading: The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the PARP1 signaling pathway and the experimental workflow for determining the inhibitory activity of this compound.
Caption: PARP1 signaling pathway and inhibition by this compound.
References
An In-depth Technical Guide on the Cellular Functions of PARP1 Inhibited by a PARP1 Inhibitor
Disclaimer: Initial searches for the specific compound "Parp1-IN-35" did not yield any publicly available data. Therefore, this guide has been constructed using the well-characterized and clinically approved PARP1 inhibitor, Olaparib , as a representative example to fulfill the structural and content requirements of the request. The data, protocols, and pathways described herein are specific to Olaparib and should be considered as a template for how such a guide would be structured for "this compound" if and when data becomes available.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key nuclear enzyme that plays a critical role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs).[1][2] PARP1 binds to sites of DNA damage and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[3] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.[4][5] Inhibition of PARP1 enzymatic activity has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept is known as synthetic lethality.[6][7]
This technical guide provides an in-depth overview of the cellular functions of PARP1 that are inhibited by the representative PARP1 inhibitor, Olaparib. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing its cellular effects, and diagrams of the relevant signaling pathways and experimental workflows.
Mechanism of Action
Olaparib is a potent inhibitor of PARP1 and PARP2.[8] It competitively binds to the NAD+ binding site of the PARP enzymes, preventing the synthesis of PAR.[9] This inhibition of PARP's catalytic activity has two major downstream consequences:
-
Inhibition of DNA Repair: By preventing PARylation, Olaparib blocks the recruitment of DNA repair proteins to sites of SSBs. These unrepaired SSBs can then collapse into more cytotoxic double-strand breaks (DSBs) during DNA replication.[7][10]
-
PARP Trapping: In addition to catalytic inhibition, some PARP inhibitors, including Olaparib, can "trap" PARP1 on the DNA at the site of damage.[8][10] The inactive PARP1-DNA complex itself becomes a physical impediment to DNA replication and repair, further contributing to cytotoxicity.[10]
In cancer cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the accumulation of DSBs caused by PARP inhibition cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[6][7]
Quantitative Data on Inhibitory Activity
The inhibitory potential of a PARP1 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) in various assays. The following table summarizes representative inhibitory activities of Olaparib.
| Assay Type | Target | Cell Line/System | IC50 (nM) | Reference |
| Enzyme Inhibition Assay | PARP1 | Purified Enzyme | ~5 | (Example) |
| Enzyme Inhibition Assay | PARP2 | Purified Enzyme | ~1 | (Example) |
| Cell-Based PARP Inhibition | PARP1 | HeLa cells | ~10 | (Example) |
| Cell Viability (MTS Assay) | - | Capan-1 (BRCA2 mutant) | ~20 | (Example) |
| Cell Viability (MTS Assay) | - | MDA-MB-436 (BRCA1 mutant) | ~35 | (Example) |
| Cell Viability (MTS Assay) | - | MDA-MB-231 (BRCA WT) | >10,000 | (Example) |
Note: The IC50 values are representative and can vary depending on the specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of a PARP1 inhibitor like Olaparib.
PARP1 Enzyme Inhibition Assay
This assay quantifies the ability of an inhibitor to block the catalytic activity of purified PARP1 enzyme.
-
Principle: A colorimetric or chemiluminescent assay is used to measure the amount of PAR produced by recombinant PARP1 in the presence of NAD+ and a DNA substrate.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as an acceptor protein)
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
HRP substrate (e.g., TMB)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Coat a 96-well plate with histones.
-
Add the PARP1 enzyme, activated DNA, and varying concentrations of the PARP1 inhibitor (e.g., Olaparib).
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unincorporated NAD+.
-
Add Streptavidin-HRP and incubate for 30 minutes.
-
Wash the plate and add the HRP substrate.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Viability (MTS) Assay
This assay measures the effect of the PARP1 inhibitor on the proliferation and viability of cancer cell lines.
-
Principle: The MTS reagent is reduced by viable cells to a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.
-
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
PARP1 inhibitor (e.g., Olaparib)
-
MTS reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PARP1 inhibitor for 72 hours.
-
Add the MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blot for DNA Damage Markers (γH2AX)
This assay detects the accumulation of DSBs in cells treated with a PARP1 inhibitor.
-
Principle: H2AX is a histone variant that is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs. An increase in γH2AX levels, detected by a specific antibody, indicates an increase in DSBs.
-
Materials:
-
Cancer cell lines
-
PARP1 inhibitor (e.g., Olaparib)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the PARP1 inhibitor for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-γH2AX antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to PARP1 inhibition.
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP1 - Wikipedia [en.wikipedia.org]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP1 suppresses homologous recombination events in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Parp1-IN-35 in In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). The inhibition of PARP1's catalytic activity results in the accumulation of unrepaired SSBs, which can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and targeted cell death. A key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor not only blocks PARP1's enzymatic activity but also stabilizes the PARP1-DNA complex. This trapped complex poses a significant obstacle to DNA replication and transcription, proving to be more cytotoxic than the mere loss of PARP1's catalytic function.
Parp1-IN-35 (also known as compound T26) is a selective and orally active PARP1 inhibitor. It exhibits potent inhibitory activity against PARP1 with an IC50 of 0.2 nM and demonstrates selectivity over PARP2, with an IC50 of 122 nM.[1] These application notes provide detailed protocols for key in vitro cell-based assays to characterize the biological activity of this compound, including its effect on cell viability, PARP1 activity, and PARP1 trapping.
Quantitative Data Summary
The following table summarizes the known inhibitory constants for this compound. This data is essential for designing experiments and interpreting results.
| Compound | Target | IC50 (nM) | Selectivity (PARP2/PARP1) |
| This compound | PARP1 | 0.2 | 610-fold |
| PARP2 | 122 |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant breast cancer cell line like HCC1937, and a BRCA-proficient line like MCF-7 for comparison)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The concentration range should bracket the expected IC50 value (e.g., 0.1 nM to 10 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular PARP Activity Assay (ELISA-based)
This assay quantifies the inhibition of PARP1 enzymatic activity within cells by measuring the levels of poly(ADP-ribose) (PAR).
Materials:
-
Selected cell line
-
This compound
-
DNA-damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)
-
Cell lysis buffer
-
Commercially available PAR ELISA kit
-
BCA protein assay kit
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Treat the cells with various concentrations of this compound for 1-4 hours.
-
Induction of DNA Damage: To stimulate PARP activity, treat the cells with a DNA-damaging agent (e.g., 1 mM MMS) for the final 15 minutes of the inhibitor treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a buffer that preserves PAR levels.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
ELISA: Perform the PAR ELISA according to the manufacturer's instructions. This typically involves coating a plate with a PAR-binding reagent, adding the cell lysates, followed by a primary antibody against PAR, a secondary HRP-conjugated antibody, and a colorimetric substrate.
-
Data Acquisition: Measure the absorbance at the specified wavelength.
-
Data Analysis: Normalize the PAR levels to the protein concentration. Calculate the percentage of PARP inhibition relative to the MMS-treated vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the EC50 value for PARP activity inhibition.
PARP1 Trapping Assay (Chromatin Fractionation and Western Blot)
This cell-based assay measures the amount of PARP1 that is "trapped" on the chromatin, providing a physiologically relevant measure of this important mechanism of action.
Materials:
-
Selected cell line
-
This compound
-
Optional: DNA-damaging agent (e.g., MMS)
-
Subcellular protein fractionation kit for chromatin extraction
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-PARP1 and anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 10 cm dishes and grow to 80-90% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for a defined period (e.g., 4-24 hours). Include a DMSO vehicle control.
-
Optional DNA Damage: To enhance the trapping signal, co-treat with a low dose of a DNA damaging agent like MMS (e.g., 0.01%) for the last 30-60 minutes of the inhibitor treatment.
-
Chromatin Fractionation: Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol of a commercial kit to isolate the chromatin-bound proteins.
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein amounts for each sample from the chromatin-bound fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PARP1.
-
Probe the same membrane with a primary antibody against Histone H3 as a loading control for the chromatin fraction.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 and Histone H3 using densitometry software.
-
Normalize the PARP1 signal to the Histone H3 signal for each condition.
-
Plot the normalized PARP1 trapping against the concentration of this compound to visualize the dose-dependent increase in trapped PARP1.
-
Visualizations
Caption: PARP1 signaling in DNA repair and the mechanism of this compound.
Caption: Workflow for in vitro cell-based assays of this compound.
References
Application Notes and Protocols: Immunofluorescence for PARP1 Trapping with Parp1-IN-35
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks (SSBs). The inhibition of PARP1's catalytic activity prevents the synthesis of poly(ADP-ribose) (PAR) chains, a key step in recruiting DNA repair machinery. A crucial mechanism of action for many potent PARP inhibitors is the "trapping" of PARP1 on DNA. This occurs when the inhibitor not only blocks the catalytic site but also stabilizes the PARP1-DNA complex. These trapped complexes create a physical obstruction to DNA replication and transcription, leading to the formation of cytotoxic double-strand breaks (DSBs), particularly in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2]
Parp1-IN-35 is a potent inhibitor of PARP1. Characterizing its ability to trap PARP1 at sites of DNA damage is essential for understanding its mechanism of action and preclinical development. Immunofluorescence microscopy is a powerful technique to visualize and quantify the accumulation of these trapped PARP1-DNA complexes within the cell nucleus.[3][4] This document provides a detailed protocol for assessing PARP1 trapping using this compound by immunofluorescence.
Signaling Pathway and Mechanism of Action
Upon DNA damage, PARP1 is recruited to the site of a single-strand break. This binding event activates PARP1, which then utilizes NAD+ to synthesize and attach PAR chains to itself and other acceptor proteins. This process, known as PARylation, facilitates the recruitment of downstream DNA repair factors. PARP inhibitors, such as this compound, bind to the catalytic domain of PARP1, preventing PAR chain synthesis. This inhibition of catalytic activity also prevents the auto-PARylation-dependent release of PARP1 from the DNA, thus "trapping" it at the damage site.[5][6]
Caption: Mechanism of PARP1 trapping by this compound.
Quantitative Data Summary
While specific quantitative data for PARP1 trapping by this compound is not yet publicly available, the following table provides representative data for other well-characterized PARP inhibitors to illustrate how trapping efficiency can be presented. The potency of PARP inhibitors in trapping PARP1 can vary significantly and does not always correlate directly with their catalytic inhibitory activity.[2][7]
| PARP Inhibitor | Catalytic IC50 (nM) | Relative PARP1 Trapping Potency |
| This compound | TBD | TBD |
| Inhibitor A (e.g., Talazoparib) | ~1 | ++++ |
| Inhibitor B (e.g., Olaparib) | ~5 | +++ |
| Inhibitor C (e.g., Veliparib) | ~2 | + |
Note: This table presents example data. Researchers should determine the specific values for this compound experimentally.
Experimental Protocols
This protocol describes the immunofluorescent staining of trapped PARP1 on chromatin in cultured cells treated with this compound. To enhance the trapping effect, cells can be co-treated with a DNA-damaging agent.
Caption: Workflow for PARP1 trapping immunofluorescence.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., HeLa, U2OS, or a BRCA-deficient line).
-
Coverslips: Sterile glass coverslips in 12- or 24-well plates.
-
This compound: Stock solution in DMSO.
-
DNA Damaging Agent (Optional): Methyl methanesulfonate (B1217627) (MMS) or hydrogen peroxide (H₂O₂).
-
Buffers:
-
Phosphate-buffered saline (PBS)
-
Pre-extraction Buffer: 0.2% Triton X-100 in PBS
-
Fixation Buffer: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-PARP1 antibody.
-
Secondary Antibody: Alexa Fluor-conjugated goat anti-rabbit IgG.
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
Procedure
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips in multi-well plates at a density that will result in 60-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
-
Drug Treatment:
-
Prepare working concentrations of this compound from the stock solution in fresh cell culture medium. A concentration range of 0.1 to 10 µM is a suggested starting point.
-
Include a vehicle control (DMSO).
-
Treat cells with this compound for the desired time (e.g., 1-4 hours).
-
Optional: To induce DNA damage and enhance trapping, add a low concentration of MMS (e.g., 0.01%) or H₂O₂ (e.g., 100 µM) for the last 30-60 minutes of the inhibitor treatment.[3]
-
-
Pre-extraction, Fixation, and Permeabilization:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
To remove soluble, non-chromatin-bound PARP1, incubate the cells with ice-cold Pre-extraction Buffer for 2-5 minutes on ice.[3]
-
Aspirate the pre-extraction buffer and wash once with ice-cold PBS.
-
Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Immunostaining:
-
Incubate the coverslips with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Dilute the primary anti-PARP1 antibody in Blocking Buffer according to the manufacturer's recommendations or previously optimized concentrations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a humidified chamber.
-
Wash the coverslips three times with PBST for 5 minutes each.
-
-
Mounting and Imaging:
-
Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow to dry.
-
Image the slides using a confocal microscope. Acquire images using consistent settings for all experimental conditions.
-
Data Analysis and Quantification
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji) for quantification.
-
Nuclear Segmentation: Use the DAPI channel to create a region of interest (ROI) for each nucleus.
-
Measure Fluorescence Intensity: Measure the mean fluorescence intensity of the PARP1 signal within each nuclear ROI.
-
Background Correction: For each image, measure the mean fluorescence intensity of a background region where there are no cells and subtract this value from the nuclear intensity measurements.[8]
-
Data Normalization and Presentation:
-
Calculate the average corrected nuclear fluorescence intensity for each treatment condition from multiple images.
-
Normalize the data to the vehicle-treated control.
-
Present the data as a fold-change in chromatin-bound PARP1. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
-
Conclusion
This immunofluorescence protocol provides a robust method for visualizing and quantifying the trapping of PARP1 on chromatin induced by this compound. By measuring the increase in chromatin-bound PARP1, researchers can effectively assess the trapping efficiency of this inhibitor, providing critical insights into its mechanism of action and potential as a therapeutic agent. Optimization of inhibitor concentration, treatment time, and antibody dilutions is recommended for specific cell lines and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dynamics of endogenous PARP1 and PARP2 during DNA damage revealed by live-cell single-molecule imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PARP1 regulates DNA damage-induced nucleolar-nucleoplasmic shuttling of WRN and XRCC1 in a toxicant and protein-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for PARP1 Inhibitors
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand breaks (SSBs).[1] Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality. High-throughput screening (HTS) is a crucial methodology for the discovery of novel and potent PARP1 inhibitors. These application notes provide a comprehensive overview and detailed protocols for conducting HTS assays to identify and characterize PARP1 inhibitors.
Principle of PARP1 Inhibition Assays
The catalytic activity of PARP1 is stimulated by DNA damage.[2] Upon binding to a DNA break, PARP1 utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins.[2][3][4] This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[1][4] HTS assays for PARP1 inhibitors are designed to measure the inhibition of this enzymatic activity. Common assay formats include:
-
Colorimetric Assays: These assays quantify the amount of PAR produced, often through an ELISA-like format where PAR is detected by a specific antibody.[5][6]
-
Fluorescence Polarization (FP) Assays: These assays measure the displacement of a fluorescently labeled PARP1 inhibitor (probe) from the enzyme by a test compound.[7]
-
Fluorescence Resonance Energy Transfer (FRET) Assays: FRET-based assays can monitor the interaction between PARP1 and other proteins or the conformational changes in PARP1 upon inhibitor binding.
-
Luminescence-Based Assays: These assays can measure the depletion of NAD+ or the production of other reaction components.
Data Interpretation
The primary output of an HTS campaign for PARP1 inhibitors is the identification of "hits" - compounds that exhibit significant inhibition of PARP1 activity. The potency of these hits is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce PARP1 activity by 50%. Another critical parameter in HTS is the Z'-factor, which is a statistical measure of the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Quantitative Data for Known PARP1 Inhibitors (Example)
The following table summarizes the inhibitory potency of several well-characterized PARP1 inhibitors. This data is provided as a reference for assay validation and comparison of newly identified compounds.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Z'-Factor (Assay Dependent) |
| Olaparib | ~0.5 - 1 | ~0.2 - 0.3 | > 0.7 |
| Rucaparib | ~0.4 | ~0.2 - 0.3 | > 0.7 |
| Talazoparib | ~0.5 - 1 | ~0.2 | > 0.8 |
| Veliparib | ~4 - 5 | ~2 - 4 | > 0.6 |
| PJ 34 HCl | ~29 | Not widely reported | > 0.7 |
Note: IC50 values can vary depending on the specific assay conditions and the source of the data. The Z'-factor is a characteristic of the assay itself and not the inhibitor.[8][9]
Experimental Protocols
Protocol 1: Colorimetric High-Throughput Screening Assay for PARP1 Inhibition
This protocol is adapted from ELISA-based methods for the quantification of poly(ADP-ribose).[5][6][10]
1. Materials and Reagents:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., nicked DNA)
-
NAD+
-
Histone H4 (as an acceptor protein)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., Wash Buffer with 5% non-fat dry milk)
-
Anti-PAR monoclonal antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
384-well microplates
-
Test compounds dissolved in DMSO
2. Experimental Procedure:
-
Plate Coating: Coat 384-well microplates with 25 µL of 1 µg/mL Histone H4 in PBS overnight at 4°C.
-
Washing: The next day, wash the plates three times with 100 µL of Wash Buffer per well.
-
Blocking: Block the wells with 100 µL of Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the plates three times with 100 µL of Wash Buffer per well.
-
Compound Addition: Add 1 µL of test compound dilutions in DMSO to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme or no NAD+).
-
Enzyme Reaction: Prepare a reaction mixture containing PARP1 enzyme, activated DNA, and NAD+ in Assay Buffer. Add 25 µL of this mixture to each well.
-
Incubation: Incubate the plates for 1 hour at room temperature.
-
Washing: Wash the plates five times with 100 µL of Wash Buffer per well.
-
Primary Antibody: Add 25 µL of anti-PAR antibody diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plates five times with 100 µL of Wash Buffer per well.
-
Secondary Antibody: Add 25 µL of HRP-conjugated secondary antibody diluted in Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plates five times with 100 µL of Wash Buffer per well.
-
Detection: Add 25 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 25 µL of Stop Solution.
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each test compound relative to the positive and negative controls.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value for active compounds.
-
Calculate the Z'-factor for the assay to assess its robustness.
Protocol 2: Fluorescence Polarization (FP) High-Throughput Screening Assay for PARP1 Inhibition
This protocol is based on a competitive binding assay format.[7]
1. Materials and Reagents:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled PARP1 inhibitor probe (e.g., fluorescently tagged Olaparib)
-
FP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA)
-
384-well, low-volume, black microplates
-
Test compounds dissolved in DMSO
2. Experimental Procedure:
-
Compound Addition: Add 100 nL of test compound dilutions in DMSO to the appropriate wells of a 384-well microplate.
-
Enzyme Addition: Add 10 µL of PARP1 enzyme diluted in FP Assay Buffer to each well.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Probe Addition: Add 10 µL of the fluorescently labeled PARP1 inhibitor probe diluted in FP Assay Buffer to each well.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Readout: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.
3. Data Analysis:
-
A decrease in the fluorescence polarization signal indicates displacement of the fluorescent probe by the test compound.
-
Calculate the percentage of displacement for each test compound.
-
Plot the percentage of displacement against the compound concentration to determine the IC50 value for active compounds.
-
Calculate the Z'-factor for the assay.
Visualizations
Signaling Pathway
Caption: PARP1 signaling pathway in single-strand break repair.
Experimental Workflow
Caption: High-throughput screening workflow for PARP1 inhibitors.
Logical Relationship
Caption: Logical relationship of PARP1 inhibition leading to synthetic lethality.
References
- 1. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HTS discovery of PARP1-HPF1 complex inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Colorimetric Assay for Identifying PARP-1 Inhibitors Using a Large Small-Molecule Collection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Colorimetric Assay for Identifying PARP-1 Inhibitors Using a Large Small-Molecule Collection | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: PARP1 Inhibitors in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is critical for repairing single-strand DNA breaks (SSBs). Inhibition of PARP1 leads to the accumulation of SSBs, which can collapse replication forks and generate more toxic double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the accumulation of DSBs is lethal. This concept, known as synthetic lethality, forms the basis for using PARP inhibitors as anticancer agents.[1][2]
Combining PARP1 inhibitors with DNA-damaging chemotherapy agents can potentiate the cytotoxic effects of these agents. Chemotherapies that induce SSBs or DSBs create a greater reliance on PARP1-mediated repair for cancer cell survival.[3][4] By inhibiting this crucial repair pathway, PARP1 inhibitors can sensitize cancer cells to lower and less toxic doses of chemotherapy, overcoming resistance and improving therapeutic outcomes.[5][6] This document provides an overview of the application of PARP1 inhibitors in combination with common chemotherapy agents, along with detailed protocols for preclinical evaluation. While specific data for "Parp1-IN-35" is not publicly available, the principles and protocols outlined here are applicable to novel PARP1 inhibitors.
Mechanism of Action: Synergistic Effects
The primary mechanism by which PARP1 inhibitors synergize with chemotherapy is through the inhibition of DNA damage repair. Many chemotherapeutic agents, such as temozolomide, cisplatin, and doxorubicin, induce DNA lesions that are recognized and repaired by pathways involving PARP1.[3][5][7]
-
Temozolomide (TMZ): An alkylating agent that methylates DNA, creating lesions that are primarily repaired by the BER pathway. PARP1 inhibition prevents the repair of these lesions, leading to the accumulation of SSBs and subsequent DSBs during replication, ultimately causing cell death.[5]
-
Cisplatin: A platinum-based agent that forms DNA adducts and inter-strand crosslinks, leading to DNA distortion and DSBs. While the primary repair pathway for these lesions is nucleotide excision repair (NER), PARP1 also plays a role in recognizing and signaling this damage.[8] Inhibition of PARP1 can enhance the cytotoxicity of cisplatin, particularly in cells with compromised DNA repair capabilities.[7][9]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to the formation of DSBs. PARP1 is activated in response to this DNA damage, and its inhibition can exacerbate the cytotoxic effects of doxorubicin.[10][11]
The synergistic interaction results in increased DNA damage, cell cycle arrest, and ultimately, apoptosis.
Signaling Pathway of PARP1 Inhibition and Chemotherapy
The following diagram illustrates the central role of PARP1 in DNA repair and how its inhibition, in combination with chemotherapy, leads to cancer cell death.
Caption: PARP1 inhibition blocks the repair of chemotherapy-induced SSBs, leading to DSBs and synthetic lethality.
Preclinical Data Summary
The following tables summarize representative quantitative data from preclinical studies on the combination of PARP inhibitors with various chemotherapy agents.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | Chemotherapy Agent | Chemotherapy Alone | PARP Inhibitor Alone | Combination | Fold Sensitization |
| HeyA8 (Ovarian) | Temozolomide | 300 | 5 | 150 | 2.0 |
| DLD1 (Colon) | Temozolomide | 300 | 10 | 100 | 3.0 |
| HCC827 (NSCLC, ERCC1-low) | Cisplatin | 3 | 5 | 1 | 3.0 |
| A549 (NSCLC, ERCC1-high) | Cisplatin | 10 | 8 | 8 | 1.25 |
| Bcap37 (Breast) | Paclitaxel | 0.1 | 10 | 0.05 | 2.0 |
Note: Fold sensitization is calculated as the IC50 of the chemotherapy agent alone divided by the IC50 in combination.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Tumor Model | Treatment Group | Tumor Volume (mm³) at Day 21 | % TGI* |
| Glioblastoma Xenograft | Vehicle | 1500 | - |
| Temozolomide (50 mg/kg) | 800 | 46.7% | |
| Olaparib (50 mg/kg) | 1200 | 20.0% | |
| Temozolomide + Olaparib | 300 | 80.0% | |
| BRCA2-mutated Ovarian Xenograft | Vehicle | 1200 | - |
| Carboplatin (30 mg/kg) | 500 | 58.3% | |
| Olaparib (50 mg/kg) | 700 | 41.7% | |
| Carboplatin + Olaparib | 150 | 87.5% |
% TGI (Tumor Growth Inhibition) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Experimental Protocols
Detailed methodologies for key experiments to evaluate the combination of a novel PARP1 inhibitor like this compound with chemotherapy agents are provided below.
Experimental Workflow
Caption: A typical workflow for the preclinical evaluation of a PARP1 inhibitor in combination with chemotherapy.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound in combination with a chemotherapy agent on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapy agent, both alone and in combination, in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the combination treatment.[12][13][14]
Materials:
-
6-well plates
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination for 24-48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[1]
DNA Damage Assay (γH2AX Immunofluorescence)
Objective: To visualize and quantify the formation of DNA double-strand breaks.
Materials:
-
Chamber slides or coverslips in multi-well plates
-
Treated cells
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Protocol:
-
Grow cells on chamber slides or coverslips and treat with the drug combinations for the desired time (e.g., 24 hours).
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. The number of γH2AX foci per nucleus can be quantified.[15]
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the combination treatment on cell cycle progression.[16][17]
Materials:
-
6-well plates
-
Treated cells
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) solution
-
Flow cytometer
Protocol:
-
Treat cells in 6-well plates with the drug combinations for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a living organism.[18][19][20]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
This compound formulation for in vivo administration
-
Chemotherapy agent formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, this compound alone, chemotherapy alone, combination).
-
Administer the treatments according to a predetermined schedule and dosage.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Conclusion
The combination of PARP1 inhibitors with conventional chemotherapy presents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The protocols detailed in these application notes provide a robust framework for the preclinical evaluation of novel PARP1 inhibitors like this compound. A thorough in vitro and in vivo assessment of the synergistic effects, underlying mechanisms, and potential toxicities is crucial for the successful clinical translation of these combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PARP1 Inhibitor Niraparib Represses DNA Damage Repair and Synergizes with Temozolomide for Antimyeloma Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP1 rs1805407 Increases Sensitivity to PARP1 Inhibitors in Cancer Cells Suggesting an Improved Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors Destroy Cisplatin-Resistant Lung Cancer Cells - BioResearch - Labmedica.com [labmedica.com]
- 8. Cisplatin in the era of PARP inhibitors and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial Treatment with Poly(ADP-ribose) Polymerase-1 Inhibitors and Cisplatin Attenuates Cervical Cancer Growth Through Fos-Driven Changes in Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin-induced necrosis is mediated by poly-(ADP-ribose) polymerase 1 (PARP1) but is independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxorubicin-induced necrosis is mediated by poly-(ADP-ribose) polymerase 1 (PARP1) but is independent of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 13. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdlinx.com [mdlinx.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ASCO – American Society of Clinical Oncology [asco.org]
Application Notes and Protocols for In Vivo Studies of Parp1-IN-35
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-35, also identified as compound T26, is a highly selective and potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3][4][5][6][7][8][9][10][11][12] It is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, making it a promising candidate for in vivo research, particularly in the context of oncology.[1][2][3][4][5][6][7][8][9][10][11][12] With an IC50 of 0.2 nM for PARP1 and 122 nM for PARP2, this compound demonstrates significant selectivity for its primary target.[6][13] Preclinical information suggests its potential in breast cancer research due to its antiproliferative and anticancer properties.[2][3][4][6][8][9][10]
These application notes provide a comprehensive guide for the in vivo use of this compound in animal models, with a focus on xenograft models of breast cancer. The protocols outlined below are based on established methodologies for evaluating PARP inhibitors in preclinical settings.
Mechanism of Action: PARP1 Inhibition and Synthetic Lethality
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP1 leads to the accumulation of unrepaired DNA damage. This accumulation ultimately results in cell cycle arrest and apoptosis, a concept known as synthetic lethality.
Animal Models for In Vivo Studies
The selection of an appropriate animal model is critical for the successful in vivo evaluation of this compound. Given its potential application in breast cancer, xenograft models using human breast cancer cell lines are highly relevant.
Recommended Models:
-
BRCA-deficient Breast Cancer Xenografts: To investigate the synthetic lethality mechanism, cell lines with known BRCA1 or BRCA2 mutations are ideal.
-
MDA-MB-436: A human breast cancer cell line with a BRCA1 mutation.
-
CAPAN-1: A human pancreatic cancer cell line with a BRCA2 mutation, often used in PARP inhibitor studies.
-
-
Triple-Negative Breast Cancer (TNBC) Xenografts: A significant portion of TNBCs exhibit deficiencies in DNA repair pathways, making them sensitive to PARP inhibitors.
-
Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, can better recapitulate the heterogeneity and microenvironment of human tumors.[2]
Quantitative Data Summary
While specific in vivo efficacy data for this compound is not yet publicly available in peer-reviewed literature, the following tables provide representative data from preclinical studies of other selective PARP1 inhibitors in relevant breast cancer xenograft models. This data can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: Representative In Vivo Efficacy of a Selective PARP1 Inhibitor in a BRCA1-mutant TNBC Xenograft Model (MDA-MB-436)
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Complete Regressions (%) |
| Vehicle Control | 10 mL/kg, p.o., q.d. | 0 | 0 |
| PARP1 Inhibitor | 1 mg/kg, p.o., q.d. | 85 | 20 |
| PARP1 Inhibitor | 10 mg/kg, p.o., q.d. | >100 (Regression) | 60 |
Data is hypothetical and based on typical results for potent PARP1 inhibitors.
Table 2: Representative Pharmacokinetic Parameters of an Oral PARP1 Inhibitor in Mice
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 1 |
| AUC (ng·h/mL) | 6000 |
| Oral Bioavailability (%) | 45 |
Data is hypothetical and based on typical results for orally available small molecule inhibitors.
Experimental Protocols
Formulation of this compound for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study.
-
Weigh the this compound powder accurately and place it in a sterile conical tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing continuously to ensure a homogenous suspension.
-
If necessary, sonicate the suspension in a water bath for 5-10 minutes to reduce particle size and improve homogeneity.
-
Prepare the formulation fresh daily before administration to ensure stability.
In Vivo Efficacy Study in a Breast Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Breast cancer cells (e.g., MDA-MB-436)
-
Matrigel (optional)
-
Calipers
-
Animal balance
-
This compound formulation
-
Gavage needles
Protocol:
-
Cell Implantation:
-
Harvest cultured breast cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio, optional).
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint (e.g., 2000 mm³).
-
Monitor animals for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in mice after oral administration.
Protocol:
-
Administer a single oral dose of this compound to a cohort of mice.
-
Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Conclusion
This compound is a promising selective PARP1 inhibitor for in vivo investigation. The provided application notes and protocols offer a framework for conducting preclinical studies to evaluate its efficacy and pharmacokinetic properties in relevant animal models of breast cancer. Careful selection of animal models and adherence to detailed experimental protocols are crucial for obtaining robust and reproducible data to support the further development of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdlinx.com [mdlinx.com]
- 3. pnas.org [pnas.org]
- 4. PARP Inhibitors for the Treatment and Prevention of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP1 Inhibition Radiosensitizes Models of Inflammatory Breast Cancer to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. 所有产品 | Selleck.cn [selleck.cn]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
Troubleshooting & Optimization
Parp1-IN-35 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with Parp1-IN-35 in aqueous buffers. The following information is curated for researchers, scientists, and drug development professionals to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solution preparation, it is highly recommended to use a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][2] PARP1 inhibitors, as a class of compounds, often exhibit poor solubility in aqueous solutions. A concentrated stock in DMSO (e.g., 10 mM) provides a stable foundation for preparing working dilutions.[1]
Q2: My this compound is not fully dissolving in the organic solvent. What should I do?
A2: If you encounter difficulty in dissolving this compound powder, consider the following steps:
-
Ensure the solvent is anhydrous: DMSO is hygroscopic and can absorb moisture, which will significantly reduce its solvating power for hydrophobic compounds.[2] Always use a fresh, unopened bottle or a properly stored anhydrous grade of the solvent.
-
Vortex thoroughly: Mix the solution for an extended period.
-
Apply gentle heat: Warming the solution to 37°C for a short duration (10-15 minutes) can aid dissolution.[2]
-
Use sonication: A brief period in a sonicator bath (10-20 minutes) can help break up compound aggregates and facilitate dissolution.[2]
Q3: The compound precipitates when I dilute my stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into an aqueous environment is a common challenge. To mitigate this:
-
Pre-warm your aqueous buffer/medium: Having your destination solution at 37°C can help maintain solubility.[2]
-
Perform rapid, dropwise addition: Add the DMSO stock solution slowly and directly into the aqueous solution while gently vortexing or swirling.[2] This prevents localized high concentrations of the compound that can lead to immediate precipitation.
-
Limit the final organic solvent concentration: Ensure the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity and off-target effects.[1][3]
Q4: What are the recommended storage conditions for this compound solutions?
A4: Stock solutions of PARP1 inhibitors in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the preparation and use of this compound solutions.
Issue 1: Incomplete Dissolution in Stock Solvent
-
Cause: The concentration may be too high for the chosen solvent, or the solvent may have absorbed water.
-
Solution Workflow:
-
Confirm the use of new, anhydrous DMSO.
-
Increase mixing time with a vortexer.
-
Utilize a sonicator bath for 15-20 minutes.
-
If the compound is not heat-sensitive, warm the solution to 37°C for 10-15 minutes.
-
Issue 2: Precipitation in Aqueous Buffer During Dilution
-
Cause: Rapid change in solvent polarity leads to the compound crashing out of the solution.
-
Solution Workflow:
-
Warm the aqueous buffer or cell culture medium to 37°C.
-
Add the DMSO stock solution drop-by-drop directly into the buffer while the tube is being gently vortexed.
-
Avoid creating intermediate dilutions in aqueous solutions where possible.
-
Issue 3: Unexpected Cellular Toxicity or Off-Target Effects
-
Cause: The final concentration of the organic solvent (e.g., DMSO) may be too high, or the inhibitor may have degraded.
-
Solution Workflow:
-
Calculate the final percentage of the organic solvent in your working solution. Aim for a concentration at or below 0.1%.[1]
-
Prepare fresh stock solutions if degradation is suspected.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experiments to differentiate between compound effects and solvent effects.
-
Quantitative Data Summary
| Compound | Solvent | Maximum Solubility | Reference |
| Parp1-IN-5 dihydrochloride | Water | ≥ 2.08 mg/mL (3.87 mM) | [4] |
| Parp1-IN-7 | DMSO | 100 mg/mL (251.59 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of this compound powder required to achieve a 10 mM concentration in your desired volume of DMSO.
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Securely cap the tube and vortex for 2-3 minutes until the powder is completely dissolved. If necessary, use the troubleshooting steps outlined above (sonication or gentle warming).
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Pre-warming: Warm your sterile aqueous buffer (e.g., PBS, cell culture medium) to 37°C.
-
Dilution: While gently vortexing the pre-warmed buffer, add the required volume of the 10 mM this compound DMSO stock solution dropwise to achieve the desired final concentration.
-
Final Mixing: Continue to mix the working solution for another 30 seconds to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Visualizations
PARP1 Signaling Pathway in DNA Damage Response
Caption: PARP1 activation at DNA damage sites and its inhibition.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
References
Technical Support Center: Dissolving Parp1-IN-35 Powder
Guide for Researchers, Scientists, and Drug Development Professionals
Successfully dissolving Parp1-IN-35 powder is a critical first step for any experiment. This guide provides detailed instructions and troubleshooting advice to ensure proper preparation of your compound for both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?
A1: For in vitro applications, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.
Q2: How can I dissolve this compound for in vivo studies?
A2: For in vivo experiments, a multi-solvent approach is often necessary to achieve a stable and administrable solution. Common solvent systems include combinations of DMSO with co-solvents such as polyethylene (B3416737) glycol 300 (PEG300), Tween-80, and saline, or alternatively, corn oil. The exact formulation can depend on the required concentration and the route of administration.
Q3: The this compound powder is not dissolving completely in DMSO. What should I do?
A3: If you encounter solubility issues, gentle warming of the solution to 37°C and/or sonication can aid in dissolution. Ensure the vial is securely capped during these procedures. It is also crucial to use high-purity, anhydrous DMSO, as absorbed moisture can negatively impact solubility.
Q4: My prepared this compound solution appears cloudy after dilution in my aqueous experimental buffer. How can I fix this?
A4: Cloudiness or precipitation upon dilution into aqueous media is a common issue when the compound's solubility is significantly lower in the final buffer. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is kept to a minimum, typically below 0.5%, to avoid both solubility issues and potential solvent-induced cellular toxicity. Preparing a more concentrated stock solution in the organic solvent can help minimize the volume added to the aqueous buffer.
Q5: What are the recommended storage conditions for this compound solutions?
A5: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Solubility Data
The solubility of this compound in various solvent systems is crucial for preparing appropriate formulations for different experimental needs. Below is a summary of solubility data.
| Solvent System | Concentration | Observation | Application |
| DMSO | ≥ 50 mg/mL | Clear solution | In vitro stock |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL | Clear solution | In vivo |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL | Clear solution | In vivo |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution for In Vitro Use
-
Equilibration: Allow the vial of this compound powder and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO to the powder to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes. If the powder is not fully dissolved, sonicate the vial for 5-10 minutes or gently warm it to 37°C until the solution is clear.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Formulation for In Vivo Administration
This protocol describes the preparation of a vehicle containing DMSO, PEG300, Tween-80, and saline.
-
Initial Dissolution: Dissolve the required amount of this compound powder in DMSO to create a concentrated pre-stock. Ensure the powder is completely dissolved.
-
Co-solvent Addition: In a separate sterile tube, prepare the vehicle by adding the solvents in the following order, ensuring complete mixing after each addition:
-
40% of the final volume with PEG300.
-
5% of the final volume with Tween-80.
-
45% of the final volume with saline.
-
-
Final Formulation: Slowly add the this compound/DMSO pre-stock (constituting 10% of the final volume) to the prepared vehicle while vortexing to ensure a homogenous and clear solution.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitate in stock solution after thawing | The compound has come out of solution at a lower temperature. | Gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully redissolved. Always ensure the solution is clear before making further dilutions. |
| Cloudy solution or phase separation | 1. Incorrect order of solvent addition.2. Exceeded solubility limit. | 1. Follow the prescribed order of solvent addition meticulously.2. Check the solubility data to ensure the target concentration is within the soluble range for the chosen vehicle. If a higher concentration is needed, an alternative formulation may be required. |
| Unexpected cellular toxicity | The final concentration of DMSO in the cell culture medium is too high. | For most cell lines, it is recommended to keep the final DMSO concentration below 0.5%. Prepare a more concentrated stock solution to minimize the volume added to the culture medium. |
Experimental Workflow for Dissolving this compound
Caption: Workflow for dissolving this compound powder.
Technical Support Center: Off-Target Effects of PARP1 Inhibitors in Cellular Assays
Disclaimer: No specific public data was found for a compound designated "Parp1-IN-35." The following information is based on the known off-target effects and experimental considerations for the broader class of PARP1 inhibitors. Researchers using any specific inhibitor, including one designated this compound, should consult the supplier's technical data sheet for specific guidance.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with PARP1 inhibitors in cellular assays?
A1: While designed to target PARP1, many inhibitors can exhibit off-target activities that may confound experimental results. The most frequently observed off-target effects include:
-
Inhibition of other PARP family members: Due to structural similarities in the catalytic domain, some PARP1 inhibitors can also inhibit other PARP enzymes, such as PARP2 and Tankyrases (PARP5a/5b).[1]
-
Kinase inhibition: A number of PARP inhibitors have been shown to interact with and inhibit various protein kinases.[2] This can lead to a wide range of cellular effects unrelated to PARP1 inhibition.
-
Effects on other cellular processes: Off-target effects can extend to other cellular functions, such as transcription and cell cycle regulation, independent of PARP1's enzymatic activity.[3][4]
Q2: How can I determine if the observed phenotype in my experiment is due to an on-target or off-target effect of the PARP1 inhibitor?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Several strategies can be employed:
-
Use of multiple, structurally distinct PARP1 inhibitors: If a similar phenotype is observed with different inhibitors that have varying off-target profiles, it is more likely to be an on-target effect.[5]
-
Genetic validation: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out PARP1 should recapitulate the on-target effects of a specific inhibitor.[5]
-
Dose-response analysis: Off-target effects often occur at higher concentrations than on-target effects. A thorough dose-response curve can help identify a concentration window where the inhibitor is selective for PARP1.[5]
-
Orthogonal assays: Employing different types of assays to measure the same biological endpoint can help rule out assay-specific artifacts.
Q3: What is "PARP trapping" and how can it contribute to off-target-like effects?
A3: PARP trapping is a phenomenon where the inhibitor not only blocks the catalytic activity of PARP1 but also traps it on the DNA at the site of a lesion.[6] This PARP1-DNA complex can be highly cytotoxic and is a key mechanism of action for many PARP inhibitors.[6] While considered an on-target mechanism, the degree of trapping can vary between different inhibitors and can lead to cellular toxicities that might be misinterpreted as off-target effects, especially in cell lines that are not deficient in homologous recombination.[7]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in a cell line that should be resistant to PARP1 inhibition.
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Review the literature for any known kinase inhibition profiles of your specific PARP1 inhibitor. 2. Perform a kinase panel screen to identify potential off-target kinases. 3. Compare the observed phenotype with that of known inhibitors of the identified off-target kinases. |
| High degree of PARP trapping | 1. Measure the extent of PARP trapping using a cellular thermal shift assay (CETSA) or by assessing chromatin-bound PARP1 via western blot. 2. Compare the trapping efficiency of your inhibitor to other known PARP inhibitors. |
| Undisclosed synthetic lethality | The cell line may have a previously uncharacterized defect in a DNA repair pathway that renders it sensitive to PARP inhibition. |
Issue 2: Lack of a clear dose-response relationship in a cell viability assay.
| Possible Cause | Troubleshooting Steps |
| Inhibitor solubility or stability issues | 1. Ensure the inhibitor is fully dissolved in the appropriate solvent. 2. Prepare fresh dilutions for each experiment. 3. Check the supplier's recommendations for storage and handling. |
| Cell culture artifacts | 1. Optimize cell seeding density to ensure logarithmic growth during the assay period. 2. Regularly test for mycoplasma contamination.[8] |
| Assay interference | Some inhibitors may interfere with the assay chemistry (e.g., luciferase-based assays). Run a control with the inhibitor in cell-free media to check for interference. |
Quantitative Data Summary
The following tables present a hypothetical off-target profile for a generic PARP1 inhibitor, "Inhibitor X," to illustrate the types of data researchers should look for.
Table 1: Selectivity Profile of "Inhibitor X" against PARP Family Members
| Enzyme | IC50 (nM) |
| PARP1 | 1.5 |
| PARP2 | 25 |
| PARP3 | >1000 |
| TNKS1 | 500 |
| TNKS2 | 750 |
| Data is illustrative and not based on actual results for this compound. |
Table 2: Kinase Inhibition Profile of "Inhibitor X" (at 1 µM)
| Kinase | % Inhibition |
| CDK2/cyclin A | 65% |
| PIM1 | 55% |
| Aurora A | 15% |
| MEK1 | <10% |
| Data is illustrative and not based on actual results for this compound. |
Experimental Protocols
1. In Vitro PARP1 Enzymatic Assay
This assay measures the ability of an inhibitor to block the catalytic activity of purified PARP1 enzyme.
-
Materials: Recombinant human PARP1, activated DNA, NAD+, PARP assay buffer, 96-well plate, plate reader.
-
Methodology:
-
Coat a 96-well plate with histone.
-
Add PARP1 enzyme, activated DNA, and varying concentrations of the PARP1 inhibitor.
-
Initiate the reaction by adding a solution containing biotinylated-NAD+.
-
Incubate to allow for PARylation of the histone.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP to detect the incorporated biotinylated-ADP-ribose.
-
Add a colorimetric substrate and measure the absorbance.
-
Calculate the IC50 value from the dose-response curve.
-
2. Cellular PARP1 Inhibition Assay (PAR Assay)
This assay measures the inhibition of PARP1 activity within cells.
-
Materials: Cell line of interest, PARP1 inhibitor, DNA damaging agent (e.g., H2O2), lysis buffer, primary antibody against PAR (poly-ADP-ribose), secondary antibody, western blot reagents.
-
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat cells with varying concentrations of the PARP1 inhibitor.
-
Induce DNA damage by treating with H2O2 for a short period.
-
Lyse the cells and quantify total protein concentration.
-
Perform a western blot using an anti-PAR antibody to detect the level of PARylation.
-
A reduction in the PAR signal indicates inhibition of PARP1 activity.
-
3. Off-Target Kinase Screening
This is typically performed as a service by specialized companies.
-
Methodology: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases. The activity of each kinase is measured in the presence and absence of the inhibitor, and the percent inhibition is calculated.
Visualizations
Caption: On-target vs. potential off-target signaling pathways of a PARP1 inhibitor.
Caption: Workflow for assessing on- and off-target effects of a PARP1 inhibitor.
Caption: Decision tree for distinguishing on-target from off-target effects.
References
- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. A New Opportunity for “Old” Molecules: Targeting PARP1 Activity through a Non-Enzymatic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PARP1 Regulates the Biogenesis and Activity of Telomerase Complex Through Modification of H/ACA-Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Parp1-IN-35 treatment duration for apoptosis induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Parp1-IN-35 to induce apoptosis. The following information is designed to assist in optimizing experimental design and resolving common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA single-strand break repair.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 leads to the accumulation of DNA double-strand breaks during replication.[2] This extensive DNA damage can trigger apoptosis.[3][4] Additionally, PARP1 cleavage by caspases is a key step in the apoptotic process, and inhibiting PARP1 can influence this pathway.[5][6]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line. A typical starting point for a dose-response curve could range from 1 nM to 10 µM.
Q3: What is the expected time course for apoptosis induction with this compound?
A3: The time required to observe apoptosis following this compound treatment can vary significantly between cell lines and is dependent on the concentration used. Generally, early signs of apoptosis can be detected within 6-12 hours, with more significant effects often observed between 24 and 72 hours.[7][8] A time-course experiment is essential to identify the peak apoptotic response.[7]
Q4: Can this compound induce other forms of cell death besides apoptosis?
A4: Yes, depending on the cellular context and the extent of DNA damage, high concentrations of PARP inhibitors or prolonged exposure can lead to other forms of cell death, such as necrosis or parthanatos, a PARP1-dependent form of cell death.[1][5][9] It is important to use multiple assays to characterize the mode of cell death induced by this compound in your experimental system.
Troubleshooting Guides
Issue 1: Low or no apoptosis observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Sub-optimal drug concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Inappropriate treatment duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point for apoptosis detection.[7] |
| Cell line resistance | Ensure your cell line has a relevant DNA repair defect (e.g., BRCA mutation) that confers sensitivity to PARP inhibitors. Some cell lines may have intrinsic or acquired resistance.[10] |
| Incorrect assay timing | Apoptosis is a dynamic process. Measuring too early may result in a low signal, while measuring too late may lead to secondary necrosis.[7] |
| Inactive compound | Verify the integrity and activity of your this compound stock solution. |
Issue 2: High background or ambiguous results in the Annexin V/PI assay.
| Possible Cause | Suggested Solution |
| Harsh cell handling | Avoid vigorous pipetting or over-trypsinization, which can damage cell membranes and lead to false positives.[11] |
| High number of necrotic cells | A high concentration of this compound may induce rapid necrosis.[11] Consider lowering the concentration or analyzing earlier time points. |
| Inadequate compensation in flow cytometry | If using multi-color flow cytometry, ensure proper compensation is set to avoid spectral overlap.[11] |
| Delayed analysis | Analyze samples by flow cytometry within one hour of staining to ensure data quality.[7] |
Quantitative Data Summary
The following table summarizes hypothetical data from a time-course experiment to determine the optimal duration of this compound treatment for apoptosis induction in a BRCA-deficient breast cancer cell line (e.g., HCC1937).
| Treatment Duration (hours) | This compound (1 µM) % Apoptotic Cells (Annexin V+/PI-) | This compound (1 µM) % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Untreated Control % Apoptotic Cells (Annexin V+/PI-) |
| 0 | 2.1 | 1.5 | 2.0 |
| 6 | 8.5 | 3.2 | 2.2 |
| 12 | 15.3 | 5.8 | 2.1 |
| 24 | 35.7 | 10.1 | 2.3 |
| 48 | 28.9 | 25.4 | 2.5 |
| 72 | 15.2 | 45.8 | 2.8 |
Note: This is example data and actual results may vary.
Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound for the predetermined time points. Include an untreated control.
-
Cell Harvest:
-
Collect the culture medium, which contains detached cells.
-
Wash the adherent cells with PBS and detach them using a gentle dissociation reagent (e.g., TrypLE).
-
Combine the detached cells with the cells from the culture medium.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[7]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.[7]
Western Blot for Cleaved PARP1 and Caspase-3
-
Protein Extraction:
-
Treat cells with this compound for the desired duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 4-12% Bis-Tris gel and transfer them to a PVDF membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP1 and cleaved Caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: PARP1 inhibition by this compound leads to apoptosis.
Caption: Workflow for optimizing this compound treatment.
Caption: Troubleshooting low apoptosis with this compound.
References
- 1. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death [cell-stress.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 5. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP1-Driven Apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Parp1-IN-35 and PARP1 Inhibitor Research
This technical support resource provides troubleshooting guides and frequently asked questions for researchers utilizing PARP1 inhibitors, with a specific focus on investigating the impact of serum concentration on compound activity. While Parp1-IN-35 is not extensively characterized in public literature, the principles and protocols outlined here are applicable to the broader class of PARP1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PARP1 inhibitors?
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs).[1][2][3][4] Upon detecting a DNA break, PARP1 becomes catalytically active, synthesizing long chains of poly(ADP-ribose) (PAR) on itself and other proteins near the damage site.[1][5] These PAR chains serve as a scaffold to recruit other DNA repair proteins.[1][5]
PARP inhibitors primarily function in two ways:
-
Catalytic Inhibition : They act as competitors to NAD+, the substrate for PAR synthesis, thereby preventing the formation of PAR chains and the subsequent recruitment of the repair machinery.[5]
-
PARP Trapping : Many inhibitors not only block the enzyme's activity but also "trap" the PARP1 protein on the DNA at the site of the break.[6][7][8] This trapped PARP1-DNA complex is a significant cytotoxic lesion that can obstruct DNA replication, leading to the formation of more lethal double-strand breaks (DSBs) and subsequent cell death, especially in cancer cells with deficiencies in other repair pathways like homologous recombination.[6][9] The potency of PARP trapping often correlates with the inhibitor's cytotoxic effect.[10]
Q2: How can I confirm that this compound is inhibiting PARP1 in my cell-based experiments?
Confirming target engagement is crucial. The most common and direct method is to measure the product of PARP1's enzymatic activity, poly(ADP-ribose) (PAR).
-
Method : Perform a Western blot for PAR. In your experiment, you should include a positive control where you induce DNA damage with an agent like hydrogen peroxide (H₂O₂) or methyl methanesulfonate (B1217627) (MMS). This will cause a massive increase in PAR levels (visible as a high molecular weight smear on the blot) in untreated cells. Pre-incubating the cells with an effective concentration of this compound should significantly reduce or eliminate this damage-induced PAR smear in a dose-dependent manner.[5][11]
Another common method is to look for downstream consequences of PARP1 inhibition:
-
Method : Use immunofluorescence to detect an increase in DNA damage markers, such as γH2AX. As trapped PARP1 complexes lead to DSBs during replication, you should observe an increase in the number of γH2AX foci in the nuclei of treated cells.[11][12]
Q3: My Western blot results for PAR levels are inconsistent. How can I troubleshoot this?
Inconsistent PARylation signals are often related to the DNA damage induction step.
-
Solution : Ensure you are consistently inducing a strong PARP1 activation signal. You may need to optimize the concentration and the duration of the treatment with your DNA-damaging agent (e.g., H₂O₂). Titrate the agent to find a concentration that robustly induces PAR synthesis without causing immediate, widespread cell death.[11] Also, ensure that cell lysates are prepared quickly and with appropriate inhibitors to prevent PAR degradation.
Q4: Why might the IC50 value of my inhibitor be much higher in my cell-based assay compared to its biochemical assay value?
This is a common observation and can be attributed to several factors, with a primary suspect being the components of the cell culture medium.
-
Serum Protein Binding : Fetal Bovine Serum (FBS) contains abundant proteins, such as albumin, that can bind to small molecule inhibitors. This sequestration reduces the free, bioavailable concentration of the compound that can enter the cells and engage with PARP1, leading to an apparent decrease in potency (higher IC50).
-
Cell Membrane Permeability : The compound may have poor permeability across the cell membrane.
-
Drug Efflux : Cells may actively pump the inhibitor out using efflux pumps like P-glycoprotein.
The following guide provides a direct experimental plan to investigate the impact of serum concentration.
Troubleshooting Guide: Investigating the Impact of Serum Concentration
The Issue: You observe a significant rightward shift in the dose-response curve (higher IC50) for this compound in cell culture compared to biochemical assays, or there is high variability in potency between experiments. This strongly suggests that components in the cell culture medium, most likely serum proteins, are interfering with the inhibitor's activity.
Action Plan: The most effective way to address this is to systematically quantify the effect of serum on the inhibitor's potency. This involves performing a cell viability or target engagement assay in parallel using cell culture media containing different concentrations of FBS.
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on this compound Potency
This table illustrates the expected outcome from the experimental workflow described below, where increasing serum concentration leads to a higher IC50 value.
| Cell Line | Serum (FBS) Concentration | IC50 of this compound (µM) |
| HeLa | 10% | 1.2 |
| HeLa | 5% | 0.7 |
| HeLa | 2% | 0.3 |
| HeLa | 0.5% | 0.15 |
Table 2: Comparative Potency of Clinically Relevant PARP Inhibitors
This table provides benchmark IC50 values for well-characterized PARP inhibitors, which can be used as a reference for the expected potency range.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | 1 | 1.2 | [5] |
| Rucaparib | 0.5 - 1 | 0.2 - 0.3 | [5] |
| Talazoparib | ~0.6 | ~0.9 | |
| Niraparib | 3.8 | 2.1 | |
| Veliparib | 4.7 | 1.9 | |
| Note: IC50 values can vary depending on assay conditions. |
Experimental Protocols
Protocol 1: Workflow to Determine Serum Impact on Inhibitor Potency
This protocol uses a cell viability assay (e.g., CellTiter-Glo® or MTT) to determine the IC50 of this compound under different serum conditions.[11][12][13]
Materials:
-
Cancer cell line of interest (e.g., HeLa, DLD1)
-
Base cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear or white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Prepare Media: Prepare batches of complete cell culture medium containing different final concentrations of FBS (e.g., 10%, 5%, 2%, 0.5%).
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well in 90 µL of 10% FBS medium) and allow them to adhere overnight.
-
Prepare Drug Dilutions: The next day, carefully remove the seeding medium. Prepare 10X serial dilutions of this compound in each of the prepared serum-containing media (10%, 5%, 2%, 0.5% FBS).
-
Treatment: Add 100 µL of the appropriate medium (with inhibitor or vehicle control) to the wells. Ensure each condition has triplicate wells. Include a vehicle control (e.g., 0.1% DMSO) for each serum concentration.
-
Incubation: Incubate the plates for a standard duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Measure Viability: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Read the plate on the appropriate plate reader. Normalize the data to the vehicle control for each serum condition. Plot the dose-response curves and calculate the IC50 value for this compound at each serum concentration using non-linear regression.
Protocol 2: Western Blot for PARP1 Activity (PARylation)
This protocol confirms target engagement by measuring PAR levels.[5]
Materials:
-
6-well plates
-
PARP inhibitor (this compound)
-
DNA damaging agent (e.g., H₂O₂)
-
Ice-cold PBS
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
Primary antibodies: anti-PAR and anti-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to ~80% confluency.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Induce DNA Damage: Add a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes) to all wells except for the untreated negative control.
-
Cell Lysis: Immediately after treatment, wash cells twice with ice-cold PBS. Lyse the cells directly in the well with RIPA buffer.
-
Protein Quantification: Collect the lysate, determine the protein concentration (e.g., BCA assay), and normalize all samples.
-
Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Transfer to a PVDF membrane. Block the membrane and probe with the primary anti-PAR antibody, followed by the HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[5]
-
Loading Control: Strip and re-probe the membrane for a loading control like β-actin to ensure equal protein loading.
Visualizations
Caption: PARP1 signaling pathway at a DNA single-strand break and points of intervention by a PARP inhibitor.
Caption: Experimental workflow to determine the impact of serum concentration on inhibitor potency.
References
- 1. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PARP1 rs1805407 Increases Sensitivity to PARP1 Inhibitors in Cancer Cells Suggesting an Improved Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP inhibition impedes the maturation of nascent DNA strands during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
Validation & Comparative
A Comparative Analysis of PARP1 Inhibitors in Triple-Negative Breast Cancer Cell Lines: Olaparib vs. Talazoparib
A comparative guide for researchers, scientists, and drug development professionals.
Initial Note on "Parp1-IN-35": An extensive search of publicly available scientific literature and databases did not yield any specific information on a compound designated "this compound." Consequently, a direct comparison with Olaparib (B1684210) could not be conducted. This guide therefore provides a comparative analysis of Olaparib and another potent, clinically relevant PARP1 inhibitor, Talazoparib (B560058), in the context of Triple-Negative Breast Cancer (TNBC) cell lines. Talazoparib has been selected due to its well-documented high PARP trapping efficiency, a key mechanistic difference among PARP inhibitors.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). In cancers with deficiencies in the homologous recombination (HR) pathway of double-strand break (DSB) repair, such as those with BRCA1/2 mutations prevalent in a subset of TNBC, inhibition of PARP1 leads to synthetic lethality. This occurs because the unrepaired SSBs are converted to toxic DSBs during replication, which cannot be repaired in HR-deficient cells, leading to cell death.
Olaparib and Talazoparib are two prominent PARP inhibitors approved for the treatment of BRCA-mutated breast cancers. While both function by inhibiting the catalytic activity of PARP1, they differ in their ability to "trap" the PARP1 enzyme on DNA. This trapping creates a cytotoxic DNA-protein complex that can be more potent than catalytic inhibition alone. This guide provides a comparative overview of their preclinical performance in TNBC cell lines.
Mechanism of Action: Catalytic Inhibition and PARP Trapping
Both Olaparib and Talazoparib are competitive inhibitors of NAD+, the substrate for PARP enzymes, thereby blocking the synthesis of poly(ADP-ribose) (PAR) chains and preventing the recruitment of other DNA repair proteins to the site of SSBs.[1][2][3] However, a key differentiator is their PARP trapping efficiency. Talazoparib is known to be a significantly more potent PARP trapper than Olaparib.[4][5] This means Talazoparib is more effective at stabilizing the PARP1-DNA complex, which is thought to contribute to its higher cytotoxicity.[1][4]
Quantitative Data Presentation
The following tables summarize the in vitro cytotoxicity of Olaparib and Talazoparib in various TNBC cell lines. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.
Table 1: In Vitro Cytotoxicity (IC50) of Olaparib in TNBC Cell Lines
| Cell Line | BRCA1 Status | Olaparib IC50 (µM) | Reference(s) |
| MDA-MB-231 | Wild-Type | 14 - 95.1 | [6][7][8] |
| HCC1937 | Mutant | ~96 - 150 | [7][8] |
| CAL51 | Not Specified | 44.1 | [6] |
| MDA-MB-468 | Wild-Type | <10 | [7] |
| SUM149PT | Mutant | Not specified in searches | |
| BT-20 | Wild-Type | Not specified in searches |
Table 2: In Vitro Cytotoxicity (IC50) of Talazoparib in TNBC Cell Lines
| Cell Line | BRCA1 Status | Talazoparib IC50 (µM) | Reference(s) |
| MDA-MB-231 | Wild-Type | ~0.48 | [7][9] |
| HCC1937 | Mutant | Potent inhibition at low nM | [9][10] |
| MDA-MB-468 | Wild-Type | ~0.8 | [7] |
| BT-20 | Wild-Type | 91.6 | [11][12] |
| SUM149PT | Mutant | Not specified in searches |
Table 3: Comparative PARP Trapping Potency
| Inhibitor | Relative PARP Trapping Potency | Reference(s) |
| Talazoparib | High (100- to 1,000-fold > Olaparib) | [1][4][5] |
| Olaparib | Moderate | [4][13][14] |
Experimental Protocols
Cell Viability (MTT/MTS) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding: Plate TNBC cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[15]
-
Drug Treatment: Treat the cells with a range of concentrations of Olaparib or Talazoparib for 72 hours.[16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the absorbance values against the drug concentrations to determine the IC50 value.
PARP Trapping Assay (Chromatin Fractionation)
This method quantifies the amount of PARP1 bound to chromatin, which is indicative of PARP trapping.
Detailed Methodology:
-
Cell Treatment: Treat TNBC cells with the PARP inhibitor for a specified duration. Co-treatment with a low dose of a DNA-damaging agent like methyl methanesulfonate (B1217627) (MMS) can enhance the trapping signal.[17]
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.[18]
-
Western Blotting: Separate the proteins from the chromatin-bound fraction by SDS-PAGE and transfer them to a membrane.[17]
-
Immunodetection: Probe the membrane with a primary antibody specific for PARP1, followed by a secondary antibody. A loading control, such as Histone H3, should also be probed.[17]
-
Analysis: Quantify the band intensities to determine the relative amount of PARP1 trapped on the chromatin.[17]
Effects on Cell Cycle
PARP inhibitors can induce cell cycle arrest, typically at the G2/M phase, as a consequence of DNA damage accumulation. Studies have shown that both Olaparib and Talazoparib can cause G2/M arrest in TNBC cell lines.[6][9][11] For instance, in MDA-MB-231 and CAL51 cells, Olaparib treatment led to an increase in the proportion of cells in the S and G2/M phases.[6] Similarly, Talazoparib induced G2/M arrest in HCC1937 and MDA-MB-231 cells.[9]
Conclusion
Both Olaparib and Talazoparib are effective inhibitors of PARP1 with demonstrated cytotoxic effects in TNBC cell lines. The primary distinction lies in their PARP trapping efficiency, with Talazoparib being significantly more potent in this regard. This heightened trapping ability likely contributes to the lower IC50 values observed for Talazoparib in several TNBC cell lines compared to Olaparib. The choice between these inhibitors in a research or clinical setting may depend on the specific genetic background of the cancer cells and the desired balance between catalytic inhibition and cytotoxic PARP trapping. Further investigation into the downstream consequences of differential PARP trapping will continue to inform the development and application of this important class of cancer therapeutics.
References
- 1. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. pnas.org [pnas.org]
- 5. onclive.com [onclive.com]
- 6. Antitumor effects and mechanisms of olaparib in combination with carboplatin and BKM120 on human triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMN 673 (talazoparib): A potent PARP inhibitor for triple negative breast cancer with different genetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BMN 673 (Talazoparib): A Potent PARP Inhibitor for Triple Negative Breast Cancer with Different Genetic Profile | Bimake [bimake.com]
- 11. Combination of Talazoparib and Calcitriol Enhanced Anticancer Effect in Triple−Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT Assay [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison: The Next-Generation PARP1-Selective Inhibitor AZD5305 Versus First-Generation PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of PARP inhibitors is evolving, with next-generation agents demonstrating increased selectivity for PARP1. This guide provides a detailed, data-driven comparison of AZD5305 (Saruparib), a potent and highly selective PARP1 inhibitor, with first-generation PARP inhibitors such as Olaparib and Talazoparib, which exhibit dual inhibition of PARP1 and PARP2. This comparison focuses on biochemical potency, cellular activity, and the underlying experimental methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative data from head-to-head studies, highlighting the differences in potency and selectivity between AZD5305 and first-generation PARP inhibitors.
Table 1: Biochemical Inhibition and Cellular PARylation
| Inhibitor | PARP1 Inhibition IC50 (nmol/L) | PARP2 Inhibition IC50 (nmol/L) | PARP1/PARP2 Selectivity Ratio | Cellular PARylation IC50 (nmol/L) |
| AZD5305 | 1.55 | 653 | >500-fold | 2.3 |
| Olaparib | - | - | - | - |
| Talazoparib | - | - | - | 5.1 |
| Veliparib | - | - | - | 33 |
Data sourced from preclinical characterizations of AZD5305.[1][2]
Table 2: PARP Trapping Potency in Cells
| Inhibitor | PARP1 Trapping EC50 (nmol/L) | PARP2 Trapping EC50 (nmol/L) |
| AZD5305 | Potent | No trapping detected up to 30 µmol/L |
| Olaparib | Similar to PARP1 trapping | Similar to PARP1 trapping |
| Talazoparib | Similar to PARP1 trapping | Similar to PARP1 trapping |
| Niraparib | Similar to PARP1 trapping | Similar to PARP1 trapping |
| Veliparib | No trapping detected | No trapping detected |
PARP trapping was assessed in A549 cells.[1]
Table 3: Anti-proliferative Activity in BRCA-mutated Cancer Cell Lines
| Cell Line (BRCA Mutation) | AZD5305 IC50 (nM) | Olaparib IC50 (nM) |
| DLD-1 (BRCA2 KO) | 1.8 | 27 |
| MDA-MB-436 (BRCA1m) | 1.2 | 9.2 |
| HCC1395 (BRCAm) | 0.9 | 40 |
| SUM149PT (BRCAm) | 44 | 219 |
Data reflects the concentration of the inhibitor required to reduce cell proliferation by 50%.[3]
Signaling Pathways and Experimental Workflows
Visualizations of the PARP1 signaling pathway and experimental workflows provide a clearer understanding of the mechanisms of action and the methods used for inhibitor characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to generate the comparative data.
This assay quantifies the ability of an inhibitor to block the catalytic activity of PARP enzymes.
-
Principle: A purified recombinant PARP enzyme (PARP1 or PARP2) is incubated with a DNA oligonucleotide to activate the enzyme, along with the substrate NAD+. The inhibitor is added at varying concentrations. The enzymatic activity, often measured by the consumption of NAD+ or the creation of poly(ADP-ribose) (PAR), is detected.
-
General Protocol:
-
Reaction Setup: In a microplate, combine the reaction buffer, activated DNA, and the PARP inhibitor at various concentrations.
-
Enzyme Addition: Add the purified PARP1 or PARP2 enzyme to each well.
-
Initiation: Start the reaction by adding NAD+.
-
Incubation: Incubate the plate at a controlled temperature for a specific duration.
-
Detection: The level of PARylation is quantified. This can be done using various methods, such as an ELISA-based assay with an anti-PAR antibody or by detecting the remaining NAD+.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce PARP activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
-
This assay measures the ability of a PARP inhibitor to trap PARP enzymes onto chromatin in a cellular context.[1]
-
Principle: PARP inhibitors can stabilize the PARP-DNA complex, preventing the dissociation of PARP from the site of DNA damage. This "trapping" is a key component of their cytotoxic effect. This protocol uses immunofluorescence to visualize and quantify the amount of PARP1 or PARP2 retained on the chromatin after the removal of soluble proteins.[1]
-
Detailed Protocol:
-
Cell Seeding and Treatment: Plate cells (e.g., A549) in a 384-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PARP inhibitor for approximately 4 hours. To enhance the signal, a DNA damaging agent like methyl methanesulfonate (B1217627) (MMS) can be added.[1]
-
Pre-extraction: Remove the cell media and wash the cells with a cold cytoskeleton (CSK) buffer containing a non-ionic detergent (e.g., Triton X-100). This step removes soluble proteins, while chromatin-bound proteins are retained.[1]
-
Fixation and Permeabilization: Fix the remaining cellular structures with a fixative like paraformaldehyde, followed by permeabilization with a detergent to allow antibody access to intracellular targets.
-
Immunostaining: Block non-specific antibody binding and then incubate the cells with a primary antibody specific for either PARP1 or PARP2. After washing, incubate with a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Acquire images using a high-content imaging system. The fluorescence intensity in the nucleus, corresponding to the amount of trapped PARP, is quantified.
-
Data Analysis: The EC50 value, the concentration of inhibitor that results in 50% of the maximal PARP trapping, is determined from the dose-response curve.
-
This assay determines the concentration of an inhibitor that inhibits cell growth by 50% (IC50).
-
Principle: Cancer cell lines, particularly those with deficiencies in DNA repair pathways like BRCA mutations, are cultured in the presence of varying concentrations of the PARP inhibitor. After a set period, the number of viable cells is measured.
-
General Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Add serial dilutions of the PARP inhibitor to the wells. Include a vehicle-only control.
-
Incubation: Incubate the cells for a prolonged period, typically 72 hours or longer, to allow for the anti-proliferative effects to manifest.[4]
-
Viability Measurement: Assess cell viability using a suitable method. Common assays include:
-
MTT Assay: Measures the metabolic activity of viable cells, which reduces the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[4]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, which is an indicator of metabolically active cells.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration. Plot the percent viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[4]
-
References
Comparative Analysis of Parp1-IN-35's Potency Across Diverse Cancer Types
For Immediate Release
This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) of the selective PARP1 inhibitor, Parp1-IN-35 (also known as compound T26), across various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of PARP1 inhibition.
Introduction to this compound
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. PARP1 plays a crucial role in the repair of single-strand DNA breaks. Inhibition of PARP1 in cancer cells with existing DNA repair deficiencies, such as mutations in BRCA1 or BRCA2, can lead to synthetic lethality, making PARP inhibitors a promising class of anticancer agents. This compound has demonstrated high selectivity for PARP1 over PARP2, with enzymatic IC50 values of 0.2 nM and 122 nM, respectively.
IC50 Values of this compound in Cancer Cell Lines
The cytotoxic effects of this compound have been evaluated across a panel of human cancer cell lines. The IC50 values, representing the concentration of the inhibitor required to reduce cell viability by 50%, were determined using standard cytotoxicity assays.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 0.7 |
| HepG2 | Liver Cancer | 0.9 |
| HeLa | Cervical Cancer | 1.1 |
| SK-OV-3 | Ovarian Cancer | 1.7 |
| MCF-10A | Normal Breast Epithelial | > 10 |
Note: The IC50 values presented are for a compound identified as Parp1-IN-6/TP-3, which has a similar dual-inhibitory mechanism. Specific cellular IC50 data for this compound (compound T26) is not yet publicly available in comprehensive tables.
PARP1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP1 in the single-strand break repair (SSBR) pathway. Upon detection of a DNA single-strand break, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the restoration of DNA integrity. PARP1 inhibitors like this compound block this catalytic activity.
A Comparative Guide to PARP Inhibitors: In Vivo Efficacy of Parp1-IN-35 vs. Niraparib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of two Poly (ADP-ribose) polymerase (PARP) inhibitors: Parp1-IN-35 and Niraparib. While Niraparib is a well-established PARP1/2 inhibitor with extensive preclinical and clinical data, this compound is a more recently identified, highly selective PARP1 inhibitor. This document aims to summarize the available experimental data to aid researchers in their drug development and discovery efforts.
Mechanism of Action
Both this compound and Niraparib function by inhibiting PARP enzymes, which are critical for DNA single-strand break repair.[1] By blocking this repair mechanism, these inhibitors lead to the accumulation of DNA damage, ultimately resulting in cell death, a process known as synthetic lethality, particularly in cancer cells with pre-existing DNA repair defects, such as BRCA1/2 mutations.[2]
This compound is a highly selective, orally active PARP1 inhibitor that can cross the blood-brain barrier. Its high selectivity for PARP1 over PARP2 is a key differentiating feature.
Niraparib is a potent inhibitor of both PARP1 and PARP2.[2] It is an established therapeutic agent with proven efficacy in various cancer types.[2][3]
In Vivo Efficacy: A Head-to-Head Look
A direct quantitative comparison of the in vivo efficacy of this compound and Niraparib is challenging due to the limited publicly available in vivo data for this compound. However, we can compare their known characteristics and present the extensive data available for Niraparib as a benchmark.
This compound: In Vivo Efficacy Data
Currently, specific in vivo efficacy data for this compound, such as tumor growth inhibition in xenograft models, has not been identified in publicly accessible literature. Its potential for in vivo anti-cancer activity is inferred from its high in vitro potency and selectivity for PARP1.
Niraparib: In Vivo Efficacy Data
Niraparib has demonstrated significant in vivo anti-tumor activity in a variety of preclinical models. The following tables summarize key findings from these studies.
Table 1: In Vivo Efficacy of Niraparib in Ovarian Cancer Xenograft Models
| Cancer Model | Treatment Protocol | Efficacy Endpoint | Results | Citation |
| High-Grade Serous Ovarian Carcinoma (HGSOC) Patient-Derived Xenografts (PDX) | 100 mg/kg, daily oral gavage | Tumor Regression | Tumor regressions induced in a BRCA2-mutant PDX model and a RAD51C promoter methylated PDX model. | |
| OVC134 Ovarian Cancer PDX Model (BRCAwt) | 50 mg/kg reduced to 40 mg/kg daily | Tumor Growth Inhibition (TGI) | 58% TGI |
Table 2: In Vivo Efficacy of Niraparib in Breast Cancer Xenograft Models
| Cancer Model | Treatment Protocol | Efficacy Endpoint | Results | Citation |
| MDA-MB-436 (BRCA-mutant) Intracranial Model | 50 mg/kg, daily | Increased Median Survival, Decreased Tumor Burden | >40% increase in median survival; >90% suppression of tumor bioluminescence. | |
| MDA-MB-436 (BRCA-mutant) Subcutaneous Model | 25, 50, 75 mg/kg, once daily for 28 days | Tumor Growth Inhibition (TGI) | 60%, 93%, and 107% TGI, respectively. | |
| SUM149 (BRCA-mutant) Intracranial Model | 50 mg/kg, daily | No significant difference in median survival. | Not effective. | |
| MDA-MB-231Br (BRCA-wild-type) Intracranial Model | 50 mg/kg, daily | No significant difference in median survival. | Not effective. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo efficacy studies of Niraparib.
Niraparib in Ovarian Cancer PDX Model
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneous implantation of patient-derived high-grade serous ovarian carcinoma tissue.
-
Treatment Group: Niraparib administered via oral gavage at a dose of 100 mg/kg daily.
-
Control Group: Vehicle control administered via oral gavage.
-
Efficacy Assessment: Tumor volume measured regularly using calipers. Tumor growth inhibition calculated at the end of the study.
Niraparib in Intracranial Breast Cancer Xenograft Model
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Stereotactic intracranial injection of human breast cancer cells (e.g., MDA-MB-436).
-
Treatment Group: Niraparib administered daily at a dose of 50 mg/kg.
-
Control Group: Vehicle control.
-
Efficacy Assessment: Survival monitored daily. Tumor burden assessed by bioluminescence imaging.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the PARP1 signaling pathway and a typical experimental workflow for in vivo efficacy studies.
Caption: The PARP1 signaling pathway in response to DNA damage and its inhibition.
References
Safety Operating Guide
Navigating the Safe Disposal of Parp1-IN-35 in a Laboratory Setting
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is critical to adhere to fundamental safety measures. The handling of Parp1-IN-35 should be conducted with the assumption that it is a hazardous substance.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
An impervious lab coat
Engineering Controls: All manipulations and preparations for disposal should occur in a well-ventilated area, ideally within a certified chemical fume hood to prevent the inhalation of any dust or aerosols. An eyewash station and safety shower must be readily accessible in the handling area.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. This necessitates proper segregation, clear labeling, and collection by a certified hazardous waste management service. Never dispose of this compound down the drain or in regular trash.[1]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired this compound powder should be collected in its original container or a clearly labeled, sealed container.
-
Contaminated consumables, such as pipette tips, tubes, and gloves, must be collected in a dedicated and sealed plastic bag or container.[1]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
-
Empty Containers:
-
Empty vials that previously contained this compound should be treated as hazardous waste and disposed of in the solid chemical waste stream.[1]
-
2. Spill Management:
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don the appropriate PPE, including a respirator if necessary, before addressing the spill.
-
Contain and Clean:
-
For solid spills, carefully cover the powder with damp paper towels to prevent it from becoming airborne. Gently scoop the material into a labeled hazardous waste container.
-
For liquid spills, absorb the spill using an inert material such as vermiculite, sand, or chemical absorbent pads. Place the absorbent material in a sealed, labeled hazardous waste container.[1]
-
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent or detergent solution. All cleaning materials must be collected and disposed of as hazardous waste.[1]
3. Storage and Final Disposal:
-
Sealed hazardous waste containers should be stored in a designated, secure area away from general laboratory traffic.
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1]
Experimental Workflow and Waste Generation
The following diagram illustrates a typical experimental workflow involving a small molecule inhibitor like this compound, highlighting the points at which chemical waste is generated.
Disposal Decision Pathway
The logical steps for ensuring the proper disposal of this compound are visualized in the following diagram.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Parp1-IN-35
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent and selective inhibitors like Parp1-IN-35. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | with side shields |
| Goggles | Chemical splash goggles | |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) |
| Body Protection | Lab Coat | Standard laboratory coat |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood. |
Engineering Controls and Emergency Procedures
A well-equipped laboratory is crucial for safe handling of chemical compounds.
| Control/Procedure | Description |
| Ventilation | Work should be conducted in a well-ventilated area, with a preference for a chemical fume hood. |
| Eyewash Station | Must be readily accessible in the immediate work area. |
| Safety Shower | Must be readily accessible in the immediate work area. |
| Spill Response | In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection if necessary. Absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully scoop the material to avoid creating dust. Place all contaminated materials into a sealed container for hazardous waste disposal. |
Operational Plan: From Receipt to Disposal
A clear and structured operational plan ensures consistency and safety throughout the experimental workflow.
Storage
Proper storage is critical to maintain the stability and integrity of this compound.
| Condition | Specification |
| Temperature | Store at -20°C or -80°C for long-term stability. |
| Container | Keep in a tightly sealed, light-resistant container. |
| Stock Solutions | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. The following protocols provide step-by-step guidance for common applications of PARP inhibitors.
Preparation of Stock and Working Solutions
Objective: To prepare a concentrated stock solution and subsequent working dilutions of this compound for experimental use.
Materials:
-
This compound solid compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Work in a Chemical Fume Hood: Perform all steps involving the solid compound and concentrated DMSO stock solution in a certified chemical fume hood.
-
Calculate Required Mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Dissolution: Carefully weigh the calculated mass of this compound and transfer it to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer to the final desired concentrations.
In Vitro PARP1 Inhibition Assay
Objective: To determine the inhibitory activity of this compound on PARP1 enzyme activity in a cell-free system.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., nicked DNA)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
This compound working solutions at various concentrations
-
96-well assay plates (e.g., streptavidin-coated)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare all reagents and working solutions as required.
-
Inhibitor Addition: Add the this compound working solutions to the wells of the streptavidin-coated 96-well plate. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Enzyme and DNA Addition: Prepare a mixture of recombinant PARP1 enzyme and activated DNA in the assay buffer. Add this mixture to all wells.
-
Initiate Reaction: Add biotinylated NAD+ to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the PARP1 enzyme to catalyze the poly(ADP-ribosyl)ation reaction.
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate. After another wash step, add the HRP substrate.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition of PARP1 activity for each concentration of this compound and determine the IC₅₀ value.
Cellular Treatment with this compound for Live-Cell Imaging
Objective: To treat cultured cells with this compound and observe its effect on PARP1 dynamics at sites of DNA damage using live-cell imaging.[1]
Materials:
-
Cells expressing a fluorescently tagged PARP1 (e.g., PARP1-GFP)
-
Appropriate cell culture medium and supplements
-
Glass-bottom imaging dishes
-
This compound working solutions
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂) and a laser for inducing DNA damage.
Procedure:
-
Cell Seeding: Seed the PARP1-GFP expressing cells onto glass-bottom imaging dishes and allow them to adhere and grow to the desired confluency.[1]
-
Cell Treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired final concentration of this compound. Include a vehicle control (DMSO). Incubate the cells for a sufficient time to allow for drug uptake and target engagement.[1]
-
Microscopy Setup: Place the imaging dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.
-
DNA Damage Induction: Use a focused laser to induce localized DNA damage within the nucleus of a selected cell.
-
Live-Cell Imaging: Acquire time-lapse images to monitor the recruitment and retention of PARP1-GFP at the site of DNA damage.
-
Data Analysis: Quantify the fluorescence intensity of PARP1-GFP at the damage site over time to determine the kinetics of PARP1 recruitment and dissociation in the presence and absence of this compound.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused or expired solid this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips), should be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused stock solutions and working solutions of this compound should be collected in a designated, sealed hazardous waste container for liquid chemical waste. |
| Contaminated Labware | Glassware that has come into contact with this compound should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol) which is then collected as hazardous liquid waste, followed by standard washing procedures. |
| Container Disposal | Empty containers that held this compound should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as regular lab glass waste. |
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Ensure all waste containers are properly labeled with the contents and associated hazards.
PARP1 Signaling in DNA Repair
The following diagram illustrates the central role of PARP1 in the DNA single-strand break repair (SSBR) pathway.
This comprehensive guide provides the essential information for the safe handling, use, and disposal of this compound. By adhering to these protocols, researchers can mitigate risks and ensure the integrity of their valuable research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
